-Bromo-2'-hydroxyacetophenone is a small organic molecule synthesized through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. Researchers have characterized its physical and chemical properties using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help determine the structure, purity, and functional groups present in the molecule.
While the specific research applications of 2-Bromo-2'-hydroxyacetophenone are limited, scientific studies have explored its potential use in various fields:
2-Bromo-2'-hydroxyacetophenone, with the molecular formula C₈H₇BrO₂ and a CAS number of 2491-36-3, is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring. It appears as pale yellow to yellow crystals or powder, with a melting point ranging from 42.0°C to 51.0°C. The compound is notable for its reactivity, particularly in oxidation and reduction reactions, owing to the presence of the bromine atom and the hydroxyl group .
There is no documented information regarding a specific mechanism of action for 2-Bromo-2'-hydroxyacetophenone in biological systems.
2-Bromo-2'-hydroxyacetophenone is classified as a corrosive solid. Safety concerns include:
Specific data on toxicity, flammability, and reactivity is not readily available.
The biological activity of 2-Bromo-2'-hydroxyacetophenone has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell lines, indicating possible applications in medicinal chemistry. The compound's hydroxyl group contributes to its ability to interact with biological systems, enhancing its activity against certain pathogens .
Several synthesis methods for 2-Bromo-2'-hydroxyacetophenone have been documented:
2-Bromo-2'-hydroxyacetophenone finds applications in several fields:
Interaction studies involving 2-Bromo-2'-hydroxyacetophenone focus on its reactivity with biological molecules. Research indicates that it can interact with proteins and enzymes, potentially affecting their function. These interactions are crucial for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with 2-Bromo-2'-hydroxyacetophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyacetophenone | Lacks bromine; contains only hydroxyl group | More polar; used widely as a precursor in synthesis |
| 4-Bromo-2'-hydroxyacetophenone | Bromine at para position; similar hydroxyl functionality | Different reactivity due to position of bromine |
| 3-Bromo-4'-hydroxyacetophenone | Bromine at meta position; retains hydroxyl group | Altered steric effects compared to 2-bromo variant |
These compounds illustrate variations in reactivity and biological activity, highlighting the unique characteristics of 2-Bromo-2'-hydroxyacetophenone due to its specific functional groups and their positions on the aromatic ring .
The synthesis of 2-Bromo-2'-hydroxyacetophenone can be achieved through multiple synthetic routes, each with distinct advantages and limitations. The strategic placement of both the bromo and hydroxyl functional groups makes this compound particularly valuable as a synthetic intermediate. Various methodologies have been developed to optimize its production with high purity and yield.
Nucleophilic aromatic substitution (SNAr) reactions represent an important approach in the synthetic pathway toward 2-Bromo-2'-hydroxyacetophenone. Although these reactions typically involve the displacement of a leaving group by a nucleophile on an aromatic ring, they can be modified to incorporate the hydroxyl group at the 2'-position of the acetophenone structure.
The classical SNAr reactions require activating groups, such as electron-withdrawing substituents, to facilitate the substitution process. In the context of 2-Bromo-2'-hydroxyacetophenone synthesis, the presence of electron-withdrawing groups on the aromatic ring can enhance the reactivity toward nucleophilic attack, leading to more efficient synthetic routes.
For instance, a two-step synthetic pathway can be employed:
The electronic effects significantly influence the reactivity in these substitution reactions. The ortho-positioned hydroxyl group in the acetophenone derivative can participate in hydrogen bonding, which may affect the reaction pathway and selectivity during substitution reactions. This positional effect can be strategic in designing synthetic routes that favor specific regiochemical outcomes.
Friedel-Crafts acylation represents a fundamental approach in constructing the carbon framework of 2-Bromo-2'-hydroxyacetophenone. This reaction allows for the introduction of the acetyl group onto the aromatic ring, creating the acetophenone core structure that can be subsequently brominated.
The Friedel-Crafts acylation typically involves the reaction of aromatic compounds with electrophilic reagents like acyl halides, catalyzed by Lewis acids such as aluminum trichloride (AlCl₃). This approach allows for the construction of C-C bonds from C-H bonds on the aromatic ring. The general reaction scheme follows:
ArH + R-CO-X → Ar-CO-R + HXFor synthesizing 2'-hydroxyacetophenone (the precursor to 2-Bromo-2'-hydroxyacetophenone), specific reaction conditions must be carefully controlled:
Table 1: Typical Friedel-Crafts Acylation Conditions for Hydroxyacetophenone Synthesis
| Parameter | Specification | Notes |
|---|---|---|
| Catalyst | Anhydrous AlCl₃ | 0.15 mol per 0.45 mol substrate |
| Acylating Agent | Acetic anhydride | 0.06 mol |
| Temperature | Reflux conditions | Water bath heating |
| Reaction Time | Approximately 30 minutes | Until hydrogen chloride gas evolution ceases |
| Workup | Concentrated HCl and ice | Under constant stirring |
Following the synthesis of the hydroxyacetophenone intermediate, subsequent bromination can be performed to obtain 2-Bromo-2'-hydroxyacetophenone. The hydroxyl group's directing effect plays a crucial role in determining the regioselectivity of the bromination step.
The bromination step represents a critical juncture in the synthesis of 2-Bromo-2'-hydroxyacetophenone, requiring careful optimization to ensure regioselectivity and high yields. Various brominating agents and conditions have been investigated to achieve selective bromination at the α-position of 2'-hydroxyacetophenone.
A classical approach involves using bromine in acetic acid under reflux conditions. According to documented procedures, a solution of bromine (0.27 mL, 5 mmol) in acetic acid (10 mL) is added stepwise to a solution of the hydroxyacetophenone derivative (5 mmol) in acetic acid (20 mL). After refluxing for 2 hours, the reaction mixture is poured into water and ice, and the resulting solid is filtered and recrystallized, providing yields of approximately 60-61%.
Alternative bromination strategies have been explored using N-bromosuccinimide (NBS) as a milder brominating agent. The use of NBS with acidic aluminum oxide (Al₂O₃) as a catalyst has shown impressive regioselectivity for α-bromination. Studies have revealed that 10% (w/w) of acidic Al₂O₃ represents the optimal catalyst loading, yielding up to 89% of the desired α-brominated product.
Table 2: Comparison of Bromination Methods for Hydroxyacetophenone Derivatives
An innovative electrochemical approach has also been developed, utilizing in situ generated bromonium ions from NH₄Br with catalytic H₂SO₄ as a supporting electrolyte. This method achieves good yields (80%) with high selectivity using a platinum electrode system. This electrochemical approach represents a greener alternative, avoiding the direct handling of hazardous bromine.
For aryl ring bromination specifically, researchers have developed methods using inorganic brominating agents and water as the reaction solvent, which facilitates easier product separation due to the immiscibility of the brominated product with water.
The choice of solvent and catalyst significantly influences the efficiency and selectivity of 2-Bromo-2'-hydroxyacetophenone synthesis. Comprehensive studies have investigated various solvent systems and catalytic conditions to optimize both yield and regioselectivity.
Research has demonstrated that the solvent choice dramatically affects the selectivity between α-bromination and nuclear (ring) bromination. For α-bromination, methanol has proven particularly effective when combined with acidic Al₂O₃ catalyst, yielding up to 89% of the desired product. Conversely, for nuclear bromination, acetonitrile delivered superior results (94% yield) when paired with neutral Al₂O₃.
Table 3: Solvent Effects on Bromination Yields
| Solvent | Catalyst | Target Position | Yield (%) |
|---|---|---|---|
| Methanol | Acidic Al₂O₃ | α-position | 89 |
| Ethanol | Acidic Al₂O₃ | α-position | 71 |
| Water | Acidic Al₂O₃ | α-position | 22 |
| Acetonitrile | Neutral Al₂O₃ | Nuclear (ring) | 94 |
| THF | Neutral Al₂O₃ | Nuclear (ring) | 48 |
| Dichloromethane | Neutral Al₂O₃ | Nuclear (ring) | 40 |
| Chloroform | Neutral Al₂O₃ | Nuclear (ring) | 34 |
The catalyst's nature and loading also play pivotal roles in determining reaction outcomes. Studies on Al₂O₃ catalyst loading revealed that 10% (w/w) represents the optimal amount for α-bromination, with higher loadings (15% w/w) actually decreasing the yield to 78%. This suggests a balance between providing sufficient catalytic activity and avoiding unwanted side reactions or product decomposition.
The recyclability of catalysts has significant implications for sustainable synthesis. The Al₂O₃ catalyst demonstrated impressive reusability, maintaining high product yields across multiple reaction cycles (94%, 89%, 80%, and 74% for the first through fourth uses, respectively). This recyclability enhances the economic and environmental sustainability of the synthetic process.
Temperature effects must also be carefully controlled, with most bromination reactions performing optimally under reflux conditions for conventional methods or at ambient temperature for electrochemical approaches.
Scaling up the synthesis of 2-Bromo-2'-hydroxyacetophenone from laboratory to industrial production presents numerous challenges that must be addressed to ensure economic viability, safety, and environmental sustainability.
A significant concern in industrial-scale production revolves around the handling of hazardous brominating agents. Traditional methods using liquid bromine pose considerable safety risks due to bromine's corrosive and toxic nature. Alternative approaches using solid brominating agents like NBS or in situ generated bromonium ions offer safer handling profiles. Additionally, electrochemical methods using NH₄Br as a bromide source represent a promising avenue for safer large-scale production.
Solvent selection becomes particularly critical at industrial scales. While methanol and acetonitrile demonstrate excellent performance in laboratory settings, their flammability and cost may necessitate alternative solvent systems for industrial implementation. Water-based systems present attractive options due to their lower cost, reduced environmental impact, and inherent safety advantages. The immiscibility of the brominated products with water also simplifies downstream processing.
Table 4: Industrial-Scale Production Considerations
| Challenge | Conventional Approach | Improved Strategy | Benefit |
|---|---|---|---|
| Brominating agent handling | Liquid bromine | NBS or NH₄Br with electrochemical activation | Enhanced safety profile |
| Solvent system | Organic solvents (MeOH, CH₃CN) | Water-based systems | Reduced environmental impact, lower cost |
| Heat management | Batch reflux systems | Continuous flow reactors | Improved temperature control, enhanced safety |
| Product separation | Extraction and crystallization | Leveraging product-water immiscibility | Simplified downstream processing |
| Waste management | Halogenated waste streams | Catalyst recycling, reduced halogenated waste | Lower environmental impact |
The implementation of continuous flow reactors offers significant advantages for industrial-scale synthesis, particularly for exothermic bromination reactions. These systems enable precise temperature control and reduce the risk of runaway reactions while improving overall process efficiency. The use of automated systems further enhances reproducibility and reduces operator exposure to hazardous materials.
Catalyst recovery and recycling present both economic and environmental imperatives in large-scale production. The demonstrated recyclability of Al₂O₃ catalysts (maintaining 74% activity after four cycles) offers promising opportunities for sustainable production. The development of immobilized catalyst systems could further enhance recyclability and simplify catalyst separation.
Waste management considerations are paramount, with halogenated waste streams requiring special handling and disposal procedures. Process optimization to minimize waste generation and maximize atom economy is essential for environmentally sustainable production. The use of water as a reaction solvent, coupled with inorganic non-toxic brominating agents, offers a promising direction for green chemistry approaches to industrial synthesis.
The photo-Favorskii rearrangement of 2-bromo-2'-hydroxyacetophenone involves a multistep mechanism initiated by excitation to a triplet state, followed by cleavage of the leaving group and formation of a spirodiketone intermediate. Studies on analogous p-hydroxyphenacyl (pHP) esters reveal that the rearrangement proceeds through a solvent-assisted adiabatic pathway, where the triplet biradical intermediate (^3^4) collapses into a spirodiketone (3) [2] [4]. For 2-bromo-2'-hydroxyacetophenone, the bromine atom introduces steric and electronic effects that alter the stability of this intermediate.
Ring strain plays a critical role in determining the reaction pathway. Larger rings (7- or 8-membered) undergo efficient rearrangement due to reduced strain in the spirodiketone intermediate, while smaller rings (5-membered) favor solvolysis to avoid high-energy intermediates [2]. For example, photolysis of 7-membered cyclic derivatives yields Favorskii products (14c,d) with 70–85% efficiency, whereas 5-membered analogs produce solvolysis-derived α-hydroxy ketones (13c,d) as the major products [2].
Table 1: Product Distribution in Photo-Favorskii Rearrangements of Cyclic Derivatives
| Ring Size | Favorskii Products (%) | Solvolysis Products (%) |
|---|---|---|
| 5 | 0 | 92 |
| 6 | 48 | 44 |
| 7 | 85 | 9 |
| 8 | 78 | 7 |
The divergence in pathways is attributed to the energy landscape of the spirodiketone intermediate. Computational studies indicate that the activation energy for decarbonylation to p-quinone methide (5) decreases with ring strain, favoring rearrangement in larger systems [4].
The photophysics of 2-bromo-2'-hydroxyacetophenone in aqueous solutions is dominated by rapid intersystem crossing (ISC) to the triplet state, followed by adiabatic proton transfer. Picosecond pump–probe spectroscopy reveals that ISC occurs within 1–2 ps, generating the triplet state (^3^HA) with near-unity efficiency [6]. This state undergoes simultaneous proton transfer to form both the anion (^3^A^–^) and the quinoid triplet enol tautomer (^3^Q*), which equilibrate on the nanosecond timescale [6].
The presence of bromine enhances ISC rates due to spin-orbit coupling, a heavy atom effect discussed in Section 2.5. Time-resolved absorption spectra show that the triplet lifetime of 2-bromo-2'-hydroxyacetophenone (τ = 12 ns) is shorter than its non-brominated analog (τ = 18 ns), indicating faster relaxation or reaction dynamics [6].
Table 2: Triplet State Lifetimes in Aqueous Media
| Compound | Triplet Lifetime (ns) |
|---|---|
| 2-Bromo-2'-hydroxyacetophenone | 12 |
| 2'-Hydroxyacetophenone | 18 |
Solvent composition critically influences the stability of the spirodiketone intermediate and subsequent product distribution. In aqueous acetonitrile, increasing water content promotes solvolysis over rearrangement. For instance, at 50% water, Favorskii products account for 78% of the yield, whereas at 90% water, solvolysis dominates (67%) [2]. This trend arises from water’s ability to stabilize charged intermediates and facilitate hydrolysis.
Laser flash photolysis (LFP) experiments demonstrate that the spirodiketone intermediate’s lifetime decreases in polar solvents. In acetonitrile, the intermediate persists for >100 μs, but in water, it decays within 10 μs, favoring rapid hydrolysis [4].
Table 3: Solvent-Dependent Intermediate Lifetimes and Product Ratios
| Solvent (% H₂O) | Spirodiketone Lifetime (μs) | Favorskii:Solvolysis Ratio |
|---|---|---|
| 10 | 120 | 85:15 |
| 50 | 45 | 70:30 |
| 90 | 10 | 33:67 |
Quantum yields (Φ) for CO release in 2-bromo-2'-hydroxyacetophenone derivatives are pressure- and solvent-dependent. Studies on analogous systems show that Φ decreases with increasing pressure, from 0.45 at 20 mbar to 0.25 at 900 mbar, due to collisional deactivation of excited states [5]. For 2-bromo-2'-hydroxyacetophenone, optimal Φ values (0.60–0.75) are achieved in low-viscosity solvents like acetonitrile at 25°C [2].
Table 4: Quantum Yields Under Varied Conditions
| Condition | Φ (CO Release) |
|---|---|
| 20 mbar, acetonitrile | 0.75 |
| 900 mbar, acetonitrile | 0.35 |
| 20 mbar, water | 0.45 |
The bromine atom in 2-bromo-2'-hydroxyacetophenone significantly enhances ISC efficiency via spin-orbit coupling. Comparative studies with 2'-hydroxyacetophenone show that bromination increases the ISC rate constant (k_ISC) by a factor of 3.2, reducing the singlet-triplet energy gap [6]. This effect is quantified using the El-Sayed rule, where heavy atoms promote forbidden transitions.
Table 5: Intersystem Crossing Rates in Brominated vs. Non-Brominated Analogs
| Compound | k_ISC (×10⁹ s⁻¹) |
|---|---|
| 2-Bromo-2'-hydroxyacetophenone | 5.6 |
| 2'-Hydroxyacetophenone | 1.8 |
Corrosive;Irritant